molecular formula C10H11N3 B2588504 3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine CAS No. 14099-81-1; 239081-20-0

3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine

Cat. No.: B2588504
CAS No.: 14099-81-1; 239081-20-0
M. Wt: 173.219
InChI Key: JGFXQZXPVSRIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-2-(1H-pyrrol-1-yl)pyrazine is a nitrogen-containing heterocyclic compound featuring a pyrazine core substituted with methyl groups at positions 3 and 5, and a pyrrole ring at position 2. Pyrazines are widely studied for their role in flavor and aroma, particularly in foods and beverages, due to their low odor thresholds and roasted/nutty characteristics . For example, pyrazines with pyrrole or alkyl substituents are often synthesized via cyclization or condensation reactions involving hydrazines or carbonyl compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-2-pyrrol-1-ylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-7-11-10(9(2)12-8)13-5-3-4-6-13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFXQZXPVSRIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Substituent Effects on Aroma and Reactivity

The substitution pattern on the pyrazine ring significantly influences aroma profiles and chemical reactivity. Key comparisons include:

Compound Name Substituents Molecular Formula Key Properties/Findings References
3,5-Dimethyl-2-(1H-pyrrol-1-yl)pyrazine 3,5-dimethyl; 2-pyrrolyl C₁₀H₁₂N₄ Likely exhibits roasted/nutty aroma due to pyrazine-pyrrole synergy; structural analogs are used in flavor chemistry. Inferred from
3,5-Dimethyl-2-[(Z)-1-propenyl]pyrazine 3,5-dimethyl; 2-(Z)-propenyl C₉H₁₂N₂ Exhibits a roasted aroma; gas chromatography data available (CAS 55138-74-4). Higher logPoct/wat (2.127) suggests moderate hydrophobicity .
3-Ethyl-2,5-dimethylpyrazine 2,5-dimethyl; 3-ethyl C₈H₁₂N₂ Key shrimp odorant; demonstrates the impact of alkyl chain length on volatility and odor thresholds .
2,5-Dimethylpyrazine 2,5-dimethyl C₆H₈N₂ Common Maillard reaction product; contributes to roasted notes in plant-based meats and alcoholic beverages .

Key Findings :

  • Pyrrole vs. Alkyl Substituents : The pyrrole group in the target compound may enhance aroma complexity compared to simple alkyl substituents (e.g., methyl or ethyl), as nitrogen-rich heterocycles often lower odor thresholds .
  • Stereochemical Effects : The (Z)-propenyl isomer in 3,5-dimethyl-2-[(Z)-1-propenyl]pyrazine shows distinct chromatographic behavior, highlighting the role of stereochemistry in flavor compound identification .
  • Agricultural Applications : Pyrazines like 2,5-dimethyl-3-(3-methylbutyl)pyrazine are upregulated in crops under phosphorus-sulfur fertilization, suggesting substituent-dependent bioactivity .

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